

L-Serine-13C: A Comprehensive Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant biological context for **L-Serine-13C**. Designed for researchers and professionals in drug development, this document synthesizes critical information into a practical resource for laboratory and clinical research applications.

Product Identification and Properties

L-Serine-13C is a stable, non-radioactive isotopically labeled version of the non-essential amino acid L-Serine. The incorporation of Carbon-13 (¹³C) allows it to be used as a tracer in metabolic research and as an internal standard for quantification in mass spectrometry-based assays.[1] Stable isotope labeling does not significantly alter the chemical or biological properties of the molecule, and it is considered to have low toxicity.[2][3]

Table 1: Chemical and Physical Properties of L-Serine-13C



Property	Data	Reference(s)
Synonyms	(S)-2-Amino-3- hydroxypropionic acid- ¹³ C	[4]
Appearance	White solid	[5]
Molecular Weight	Varies based on ¹³ C incorporation (e.g., 106.09 for L-Serine-1- ¹³ C, 108.07 for L-Serine- ¹³ C ₃)	[4][6]
Solubility	Soluble in water	[5]
Storage Temperature	Varies by supplier; common recommendations include room temperature or -20°C	[6][7][8]
Stability	Stable for at least 4 years when stored at -20°C	[7]

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), **L-Serine-13C** is not classified as a hazardous substance.[9] However, as with any chemical, appropriate laboratory safety practices should be followed. The toxicological properties of the isotopically labeled compound have not been exhaustively investigated, but studies on unlabeled L-Serine provide a strong basis for its safety profile.

Toxicological Data

Direct quantitative toxicological data for **L-Serine-13C** is not readily available. However, a 13-week subchronic oral toxicity study in rats using unlabeled L-Serine established a No-Observed-Adverse-Effect Level (NOAEL).[10][11]

Table 2: Quantitative Toxicological Data for L-Serine (unlabeled)



Parameter	Value	Species	Test Duration	Reference(s)
NOAEL (No- Observed- Adverse-Effect Level)	3000 mg/kg body weight/day	Sprague-Dawley Rats	13 weeks	[10][11]
NOAEL (No- Observed- Adverse-Effect- Level)	5.0% in diet (equivalent to 2765.0 mg/kg bw/day for males and 2905.1 mg/kg bw/day for females)	Fischer 344 Rats	90 days	[12]

Stable isotope-labeled amino acids are generally considered to have very low toxicity and are safe for in vivo studies in humans, including pregnant women and newborns.[2][13]

Handling and Personal Protective Equipment (PPE)

Table 3: Handling and Personal Protective Equipment (PPE) Recommendations

Precaution	Recommendation	Reference(s)
Engineering Controls	Use in a well-ventilated area.	[14][15]
Eye Protection	Safety glasses or goggles.	[14][16]
Skin Protection	Laboratory coat and gloves.	[14][17]
Respiratory Protection	Not typically required under normal use with adequate ventilation. If dust is generated, a dust mask (e.g., N95) may be used.	[17]
General Hygiene	Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.	[14][16]



Emergency and First-Aid Procedures

Table 4: First-Aid Measures

Exposure Route	First-Aid Procedure	Reference(s)
Inhalation	Move to fresh air. If breathing is difficult, seek medical attention.	[14][18]
Skin Contact	Wash the affected area with soap and plenty of water.	[14][17][18]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.	[5][14][18]
Ingestion	Rinse mouth with water. Do not induce vomiting. Seek medical attention if large quantities are ingested or if you feel unwell.	[14][17]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments relevant to the safety assessment of a compound like **L-Serine-13C**, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

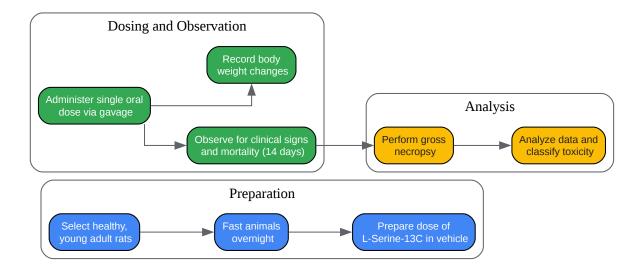
This method is used to assess the acute toxic effects of a single oral dose.[19]

Methodology:

• Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).



- Housing and Fasting: Animals are caged individually and fasted overnight before dosing (with water still available).
- Dose Preparation: L-Serine-13C is dissolved in a suitable vehicle (e.g., sterile water).
- Dose Administration: The test substance is administered by oral gavage in a single dose.
 The volume should not exceed 1 ml/100 g of body weight for aqueous solutions.[20]
- Dosing Procedure: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The initial dose is selected based on a preliminary sighting study.[19]
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The results are used to classify the substance based on its toxicity.



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).



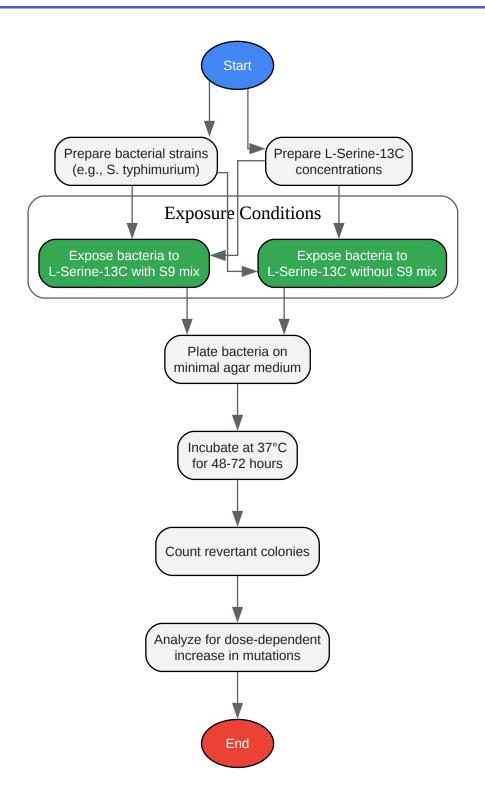
Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This test is used to assess the mutagenic potential of a substance.[5][21][22][23]

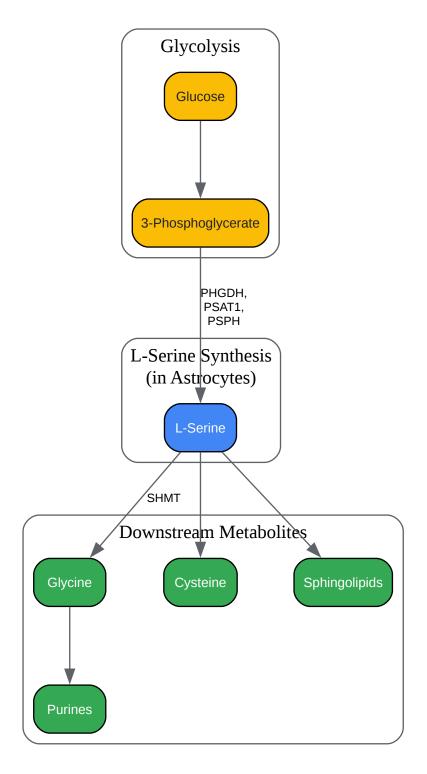
Methodology:

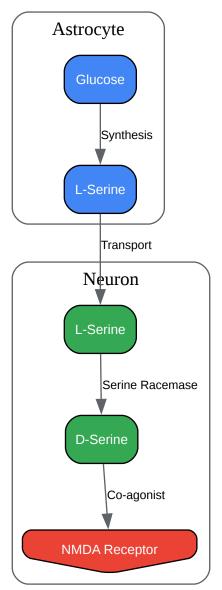
- Test Strains: At least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are deficient in synthesizing an essential amino acid (e.g., histidine) are used.[5] [21]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[22][24]
- Exposure: The bacterial strains are exposed to various concentrations of L-Serine-13C.
- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated and can now grow without the essential amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[24]











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